Cas no 1179874-44-2 (4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole)

4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
- 4-bromo-1-(3-methylbut-2-enyl)pyrazole
- 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
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- インチ: 1S/C8H11BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3
- InChIKey: PGYFECQHFKEGBK-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C/C=C(\C)/C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 152
- XLogP3: 2.5
- トポロジー分子極性表面積: 17.8
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-7583-0.25g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole |
1179874-44-2 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
TRC | B249721-1g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1h-pyrazole |
1179874-44-2 | 1g |
$ 615.00 | 2022-06-07 | ||
Life Chemicals | F2147-7583-5g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole |
1179874-44-2 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2147-7583-10g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole |
1179874-44-2 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2147-7583-1g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole |
1179874-44-2 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2147-7583-0.5g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole |
1179874-44-2 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2147-7583-2.5g |
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole |
1179874-44-2 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | B249721-100mg |
4-bromo-1-(3-methylbut-2-en-1-yl)-1h-pyrazole |
1179874-44-2 | 100mg |
$ 115.00 | 2022-06-07 | ||
TRC | B249721-500mg |
4-bromo-1-(3-methylbut-2-en-1-yl)-1h-pyrazole |
1179874-44-2 | 500mg |
$ 410.00 | 2022-06-07 |
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazoleに関する追加情報
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: A Comprehensive Overview
4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, with the CAS number 1179874-44-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of a bromine atom at the 4-position and a substituted allyl group at the 1-position makes this compound unique, with potential applications in drug discovery and materials science.
The structure of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is characterized by its pyrazole ring, which is known for its aromaticity and stability. The bromine substituent at the 4-position introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. The 3-methylbut-2-en-1-yl group attached to the 1-position adds a degree of unsaturation, potentially enhancing the compound's ability to participate in conjugation or undergo further chemical transformations.
Recent studies have highlighted the potential of pyrazole derivatives as scaffolds for developing bioactive molecules. For instance, researchers have explored the use of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole as a precursor for synthesizing novel anti-inflammatory agents. The bromine atom serves as an excellent leaving group, enabling substitution reactions that can introduce diverse functional groups tailored for specific biological targets.
In addition to its role in drug discovery, this compound has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in designing new catalysts for organic synthesis. For example, recent work has demonstrated that 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole can act as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction efficiency and selectivity.
The synthesis of 4-Bromo-1-(3-methylbut-2-en-1-yll)-pyrazole typically involves a multi-step process that begins with the preparation of the pyrazole ring. This is often achieved through condensation reactions between carbonyl compounds and ammonia derivatives. The subsequent introduction of the bromine substituent and the 3-methylbutenyl group requires careful optimization to ensure high yields and purity.
From an environmental standpoint, understanding the degradation pathways of CAS No. 1179874-44-2 is crucial for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms, particularly under aerobic conditions. These studies have revealed that certain bacteria can metabolize this compound through oxidative pathways, leading to the formation of less toxic byproducts.
In conclusion, 4-Bromo--methylbutenyl)pyrazole, with its distinctive structure and versatile reactivity, continues to be a subject of intense research interest. Its applications span across drug development, catalysis, and environmental chemistry, making it a valuable compound in both academic and industrial settings.
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